N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide
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Overview
Description
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure includes a benzimidazole ring fused with a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzimidazole intermediate under suitable conditions.
Final Coupling: The final step involves coupling the piperidine-substituted benzimidazole with an appropriate carboxamide derivative to form this compound.
Chemical Reactions Analysis
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The piperidine moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-(1-Ethyl-4-piperidyl)benzimidazole-4-carboxamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its antiparasitic activity.
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
The uniqueness of this compound lies in its combination of the benzimidazole and piperidine moieties, which may confer unique pharmacological properties and applications .
Properties
Molecular Formula |
C15H20N4O |
---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-2-19-8-6-11(7-9-19)18-15(20)12-4-3-5-13-14(12)17-10-16-13/h3-5,10-11H,2,6-9H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
ZYWQIAFOHGCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
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